molecular formula C16H32 B3055917 Undecylcyclopentane CAS No. 6785-23-5

Undecylcyclopentane

Cat. No. B3055917
CAS RN: 6785-23-5
M. Wt: 224.42 g/mol
InChI Key: FIWKORYTHDYMGF-UHFFFAOYSA-N
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Description

Undecylcyclopentane is a chemical compound with the molecular formula C16H32 . It is also known by other names such as Undecane, 1-cyclopentyl-, n-Undecylcyclopentane, and 1-Undecylcyclopentane .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentane ring with an undecyl group attached to it . The molecular weight is 224.425 Da .


Physical And Chemical Properties Analysis

This compound is a hydrocarbon with the molecular formula C16H32 . Its average mass is 224.425 Da and its monoisotopic mass is 224.250397 Da .

Scientific Research Applications

Anticancer Applications

  • Cyclopentenyl Cytosine (CPEC) in Cancer Treatment: Cyclopentenyl cytosine, an analogue of cytidine, demonstrates potential in cancer treatment. It inhibits cytidine-5'-triphosphate synthetase, an enzyme crucial in the formation of CTP, showing effectiveness against various cancer cell lines, including leukemia, colorectal, and neuroblastoma cells. Its combination with cytarabine or gemcitabine has resulted in increased cell death in neuroblastoma cell lines (Schimmel, Gelderblom, & Guchelaar, 2007).

Applications in Leukemia Treatment

  • CPEC in Erythroid Differentiation of Leukemia Cells: CPEC, by depleting intracellular CTP, can induce specific S-phase arrest and erythroid differentiation in human erythroleukemia K562 cells. Its uptake is facilitated by equilibrative nucleoside transporters, and the activity of p38 MAP kinases seems necessary for this differentiation process (Huang, Wang, Collins, & Graves, 2004).

Chemical Synthesis Innovations

  • Innovative Synthesis of Cyclopentane Derivatives: A novel method for synthesizing highly functionalized cyclopentane derivatives through a [3+2] cycloaddition reaction has been developed. This process, mediated by 1,8-diazabicyclo[5.4.0]undec-7-ene, yields cyclopentane derivatives with good efficiency, confirmed by X-ray crystallography (Dai, Li, Chen, Luo, & Wang, 2019).

Antimicrobial and Antifungal Applications

  • Antimicrobial Properties of 10-Undecylenic Aliphatic Esters: Research on 10-undecylenic acid and its aliphatic esters, synthesized by conventional and ultrasound-assisted methods, revealed significant antifungal activity. These esters, particularly effective against filamentous fungi, have potential in pharmaceutical formulations and biocontrol against plant pathogens (Vassilev, Petkova, Tumbarski, Koleva, & Denev, 2020).

Drug Discovery Perspectives

  • Drug Discovery Insights: The paper by Drews (2000) provides a historical perspective on drug discovery, emphasizing the role of chemistry, pharmacology, molecular biology, and genomics. It discusses the increasing complexity of drug research and the evolving institutional basis of this interdisciplinary endeavor, highlighting the collaboration between academia, biotech firms, and pharmaceutical companies (Drews, 2000).

properties

IUPAC Name

undecylcyclopentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32/c1-2-3-4-5-6-7-8-9-10-13-16-14-11-12-15-16/h16H,2-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWKORYTHDYMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1CCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00218087
Record name n-Undecylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00218087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6785-23-5
Record name n-Undecylcyclopentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006785235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name n-Undecylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00218087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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